molecular formula C23H36N2O2 B11381605 1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane

1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane

Cat. No.: B11381605
M. Wt: 372.5 g/mol
InChI Key: MXGRPAPUIFQKMH-UHFFFAOYSA-N
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Description

1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, piperidine, and azepane moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2,3-Dimethylphenoxyacetic acid: This can be achieved through the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 1-[(2,3-Dimethylphenoxy)acetyl]piperidine: The intermediate 2,3-dimethylphenoxyacetic acid is then reacted with piperidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the piperidine derivative.

    Synthesis of this compound: The final step involves the reaction of the piperidine derivative with azepane under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents such as halogens or alkyl groups.

Scientific Research Applications

1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)pyrrolidine
  • 1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine

Uniqueness

1-(2-{1-[(2,3-Dimethylphenoxy)acetyl]piperidin-2-yl}ethyl)azepane is unique due to its azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone

InChI

InChI=1S/C23H36N2O2/c1-19-10-9-12-22(20(19)2)27-18-23(26)25-16-8-5-11-21(25)13-17-24-14-6-3-4-7-15-24/h9-10,12,21H,3-8,11,13-18H2,1-2H3

InChI Key

MXGRPAPUIFQKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCCCC2CCN3CCCCCC3)C

Origin of Product

United States

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